Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
Description
IUPAC命名规则与系统鉴定
目标化合物的系统命名严格遵循国际纯粹与应用化学联合会(IUPAC)的取代基优先顺序原则:
- 母体骨架 :以苯甲酸甲酯作为核心结构(methyl benzoate),其羧酸基团被甲基酯化
- 取代基定位 :在苯甲酸甲酯的2号位引入氨基甲酰基(carboxamido)取代
- 侧链描述 :该氨基甲酰基进一步与1-(4-氟苯基)-4-氧代-1,4-二氢哒嗪-3-甲酰基相连,形成嵌套式取代结构
完整的IUPAC命名为:
methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate
该命名准确反映了分子中各个功能基团的连接顺序与空间取向。
分子式与功能基团解析
通过高分辨质谱与元素分析确认其分子式为 C₁₆H₁₅FN₂O₃ ,理论分子量计算值为302.31 g/mol。关键功能基团及其特征如下表所示:
| 功能基团类型 | 结构特征 | 光谱鉴定方法 |
|---|---|---|
| 苯甲酸甲酯 | C₆H₅COOCH₃ | ¹H NMR δ 3.90 (s, 3H, OCH₃) |
| 酰胺键 | CONH | IR 1665 cm⁻¹ (C=O伸展振动) |
| 哒嗪酮环 | C₃N₂O | ¹³C NMR δ 162.5 (C=O) |
| 4-氟苯基 | C₆H₄F-对位取代 | ¹⁹F NMR δ -115.2 ppm |
Properties
Molecular Formula |
C19H14FN3O4 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
methyl 2-[[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C19H14FN3O4/c1-27-19(26)14-4-2-3-5-15(14)21-18(25)17-16(24)10-11-23(22-17)13-8-6-12(20)7-9-13/h2-11H,1H3,(H,21,25) |
InChI Key |
BXZYEZATBXRUDL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as toluene or dichloromethane, and catalysts like tetrabutylammonium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research in therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate may inhibit the growth of various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential against certain bacterial strains, suggesting its utility in developing new antimicrobial agents.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes associated with disease progression, particularly in cancer.
Anticancer Studies
A series of studies have evaluated the anticancer potential of this compound:
These studies suggest that the compound effectively reduces cell viability in a dose-dependent manner, with mechanisms involving both apoptosis and cell cycle regulation.
Antimicrobial Studies
In addition to its anticancer properties, this compound has been tested against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 µg/mL | |
| Escherichia coli | 20 µg/mL | |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings indicate that the compound possesses significant antibacterial activity, warranting further investigation into its potential as an antimicrobial agent.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies suggest favorable absorption characteristics for this compound. However, comprehensive toxicological assessments are essential to establish its safety profile for therapeutic use.
Mechanism of Action
The mechanism of action of Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Sulfonylurea Herbicides (Methyl Benzoate Derivatives)
Several methyl benzoate derivatives listed in the Pesticide Chemicals Glossary (–4) share the ester backbone but differ in substituents and applications:
Key Differences :
- Substituent Chemistry: The target compound’s pyridazinone-carboxamide group contrasts with the sulfonylurea or phenoxypropanoate groups in herbicides. Pyridazinone derivatives are rare in herbicides but common in pharmaceuticals due to their heterocyclic reactivity.
- Biological Targets: Sulfonylurea herbicides inhibit plant acetolactate synthase (ALS), whereas the target compound’s cannabinoid activity likely targets central nervous system receptors .
Comparison with Fluoro-Substituted Heterocycles
The synthesis of 1-cyclopropyl-6-fluoro-4-oxo-quinolinecarboxylic acids () highlights structural parallels in fluorinated heterocycles:
Key Differences :
- Heterocyclic Core: Quinoline () and pyridazinone (target compound) cores differ in ring size and nitrogen positioning, influencing electronic properties and bioactivity.
- Functional Groups: The target compound’s ester and carboxamide groups contrast with the carboxylic acid and piperazino substituents in quinolones, which are tailored for bacterial gyrase inhibition .
Biological Activity
Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈F N₃O₃ |
| Molecular Weight | 353.35 g/mol |
| IUPAC Name | Methyl 2-{[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate |
| CAS Number | Not available |
This compound exhibits its biological activity primarily through the inhibition of specific enzymes involved in cell cycle regulation and apoptosis. The compound is believed to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle progression. By inhibiting CDK2, this compound can prevent the phosphorylation of target proteins, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Biological Activity
Research has shown that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated its effectiveness against human breast cancer (MCF-7) and colon cancer (HCT 116) cells.
In Vitro Studies
In vitro studies have reported the following findings:
These results indicate that the compound has a potent cytotoxic effect on these cancer cell lines, suggesting its potential as a therapeutic agent.
Case Studies
Several case studies have highlighted the compound's effectiveness in preclinical settings:
- Study on MCF-7 Cells : A detailed analysis revealed that treatment with this compound resulted in increased apoptosis markers and reduced cell viability.
- HCT 116 Cell Line : Another study indicated that the compound significantly inhibited proliferation and induced apoptosis through caspase activation pathways.
Pharmacokinetics
The pharmacokinetic profile of Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-y]carbonyl}amino)benzoate is currently under investigation. Preliminary data suggest favorable absorption characteristics and a moderate half-life, making it a candidate for further development.
Q & A
Q. What are the primary synthetic strategies for Methyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between pyridazinone and benzoate derivatives. Key steps include activating the carbonyl group for amide bond formation (e.g., using EDCl/HOBt) and optimizing solvent polarity (e.g., DMF or DMSO). Temperature control (e.g., 45–80°C) and catalyst selection (e.g., palladium for cyclization steps) are critical for yield improvement . For example, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can enhance efficiency in heterocycle formation .
Q. Table 1: Reaction Optimization Parameters
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 45–80°C | Higher temps favor cyclization |
| Solvent | DMF, DMSO | Polar aprotic solvents improve solubility |
| Catalyst | Pd(OAc)₂, EDCl/HOBt | Pd catalysts for reductive steps |
| Reaction Time | 1–24 h | Longer times for steric hindrance |
Q. Which spectroscopic techniques are essential for confirming the compound’s structure?
- Methodological Answer :
- 1H/19F NMR : Assign peaks for the fluorophenyl group (δ ~7.2–7.8 ppm for aromatic protons; δ ~-110 ppm for fluorine) and pyridazinone carbonyl (δ ~160–170 ppm in 13C NMR) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Melting Point Analysis : Compare observed mp (e.g., 217–220°C for analogous compounds) to literature values .
- TLC/HPLC : Monitor reaction progress and purity (e.g., hexane/EtOH mobile phase with Rf ~0.6) .
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-NMR Experiments : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for aromatic protons and amide linkages.
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., methyl benzoate derivatives with fluorophenyl groups ).
- Computational Validation : Perform DFT calculations to predict chemical shifts and compare with experimental data .
Q. What experimental designs are effective for studying the compound’s stability under varying conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to pH gradients (1–13), elevated temperatures (40–60°C), and UV light. Monitor degradation via HPLC and quantify half-life.
- Solid-State Stability : Use DSC/TGA to assess thermal decomposition profiles (e.g., mp ranges from 123–293°C in analogs ).
- Humidity Chambers : Evaluate hygroscopicity and hydrolysis susceptibility (amide bonds are prone to hydrolysis under acidic/basic conditions).
Q. How does the 4-fluorophenyl substituent influence electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : The fluorine atom increases electrophilicity of the pyridazinone ring, enhancing reactivity in nucleophilic acyl substitution.
- Comparative Synthesis : Synthesize analogs with -Cl, -NO₂, or -OCH₃ substituents and compare reaction rates (e.g., via kinetic studies under identical conditions) .
- DFT Calculations : Map electron density distribution to predict sites for electrophilic attack or hydrogen bonding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Meta-Analysis : Compile IC50/EC50 values from multiple assays and normalize for variables (e.g., cell line, solvent used).
- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., fluorophenyl vs. methoxyphenyl ) with activity trends.
- Reproducibility Checks : Validate assays under controlled conditions (e.g., fixed incubation time, standardized compound purity ≥95% ).
Methodological Best Practices
Q. What purification techniques are recommended for isolating high-purity batches?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc → CH₂Cl₂/MeOH) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data.
- HPLC Prep-Scale : Employ reverse-phase C18 columns for challenging separations (e.g., diastereomers/byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
